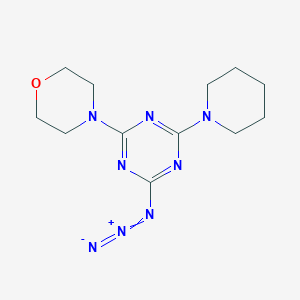

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties . The presence of the azido group in this compound makes it particularly interesting for applications in click chemistry and bioconjugation.

作用机制

Target of Action

Similar 1,3,5-triazine derivatives have been investigated for their antimicrobial activity, suggesting potential targets within microbial cells .

Mode of Action

It’s known that triazine derivatives can interact with various biological targets, leading to changes in cellular functions

Biochemical Pathways

Given the antimicrobial activity of similar triazine derivatives, it can be inferred that this compound may interfere with essential biochemical pathways in microbial cells, leading to their inhibition .

Result of Action

Similar triazine derivatives have shown antimicrobial activity, suggesting that this compound may lead to the inhibition or death of microbial cells .

准备方法

The synthesis of 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine typically involves the substitution of chloride ions in cyanuric chloride with piperidine and morpholine . The reaction is carried out in the presence of sodium carbonate as a base, which acts as an acid scavenger. The reaction conditions often involve heating the mixture to 70-80°C in a dioxane/water solvent mixture . Industrial production methods may employ microwave irradiation to achieve higher yields and purity in a shorter time .

化学反应分析

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

科学研究应用

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to triazines. For instance, derivatives containing similar structural motifs have shown efficacy in inhibiting cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The incorporation of morpholine and piperidine moieties may enhance the interaction with biological targets, leading to increased anti-inflammatory activity.

Case Study:

A study demonstrated that certain triazine derivatives exhibited significant inhibition of COX-II activity, suggesting that 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine could be explored as a lead compound for developing new anti-inflammatory agents .

Antimicrobial Activity

The azido group present in the compound has been linked to antimicrobial properties. Compounds with azide functionalities have shown promising results against various bacterial strains and fungi. The ability to modify the triazine core allows for the creation of a library of compounds that can be screened for antimicrobial efficacy.

Case Study:

A series of novel pyrazolyl-s-triazine derivatives were synthesized and evaluated for their antimicrobial activity. The results indicated that modifications on the triazine ring significantly influenced the antimicrobial potency .

Anticancer Research

Triazines are also being investigated for their anticancer properties. The structural diversity offered by this compound allows it to potentially interfere with cancer cell proliferation pathways.

Case Study:

Research has indicated that certain triazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation . This suggests that this compound could serve as a scaffold for developing novel anticancer agents.

Data Table: Biological Activities of Related Triazine Compounds

相似化合物的比较

Similar compounds to 2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine include other 1,3,5-triazine derivatives such as:

4,6-Dipiperidino-1,3,5-triazin-2-yl derivatives: These compounds also exhibit antimicrobial and anticancer activities.

4,6-Dimorpholino-1,3,5-triazin-2-yl derivatives: Known for their use in monoamine oxidase inhibition.

4,6-Dimethoxy-1,3,5-triazin-2-yl derivatives: Used as coupling agents in peptide synthesis.

The uniqueness of this compound lies in its azido group, which provides versatility in click chemistry and bioconjugation applications .

生物活性

2-Azido-4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The compound features a triazine core substituted with an azido group, morpholine, and piperidine moieties. The general structure can be represented as follows:

where x, y, z, and a represent the respective counts of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.

Biological Activity Overview

The biological activities of this compound have been evaluated primarily for their anticancer properties. The following sections detail specific findings related to its activity against various cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : The compound was tested on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells.

- IC50 Values : The IC50 values were reported to be less than those of standard anticancer agents like doxorubicin, indicating superior efficacy in certain contexts .

The proposed mechanism of action involves the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. By targeting this pathway, this compound may induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substituents on the triazine ring in enhancing biological activity:

| Substituent | Effect on Activity |

|---|---|

| Azido Group | Enhances reactivity and biological potency |

| Morpholino Moiety | Improves solubility and cellular uptake |

| Piperidine Moiety | Contributes to binding affinity with target proteins |

These modifications help optimize the compound's pharmacological profile.

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Study on Inhibitory Effects : A study demonstrated that derivatives of this compound showed enhanced inhibitory effects on tumor growth in xenograft models when administered intravenously .

- Combination Therapies : Research has indicated that combining this compound with other therapeutic agents may lead to synergistic effects, enhancing overall efficacy against resistant cancer types .

属性

IUPAC Name |

4-(4-azido-6-piperidin-1-yl-1,3,5-triazin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N8O/c13-18-17-10-14-11(19-4-2-1-3-5-19)16-12(15-10)20-6-8-21-9-7-20/h1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBGFVPMEBHCBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N=[N+]=[N-])N3CCOCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。